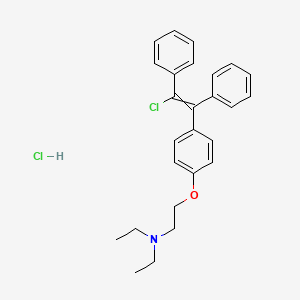

Clomiphene Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clomiphene Hydrochloride is a non-steroidal fertility medication primarily used to treat infertility in women who do not ovulate, including those with polycystic ovary syndrome . It is a selective estrogen receptor modulator (SERM) that stimulates ovulation by causing the release of gonadotropins from the pituitary gland . This compound is taken orally and has been a cornerstone in fertility treatments since its approval in the 1960s .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Clomiphene Hydrochloride involves several steps, starting with the reaction of 2-chloro-1,2-diphenylethanone with phenol to form 2-(4-hydroxyphenyl)-1,2-diphenylethanone . This intermediate is then reacted with diethylamine to produce Clomiphene . The final step involves the conversion of Clomiphene to its hydrochloride salt form .

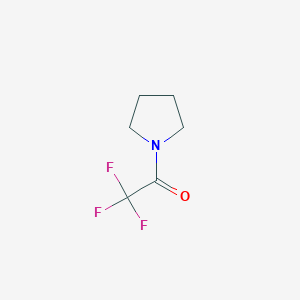

Industrial Production Methods: Industrial production of this compound typically involves the use of acetic acid or trifluoroacetic acid as solvents . The process is optimized to yield a high percentage of the active trans-Clomiphene isomer, which is more effective in inducing ovulation .

Analyse Chemischer Reaktionen

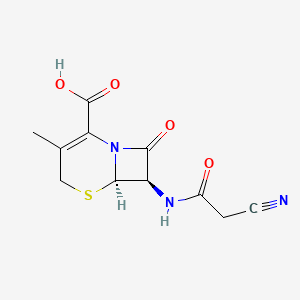

Types of Reactions: Clomiphene Hydrochloride undergoes various chemical reactions, including hydroxylation, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, and N-dealkylation . These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Common Reagents and Conditions: The reactions typically occur under oxidative conditions, often involving reagents like hydrogen peroxide or molecular oxygen . The presence of cytochrome P450 enzymes is crucial for these transformations .

Major Products: The major products formed from these reactions include various hydroxylated and N-dealkylated metabolites . These metabolites are often conjugated to glucuronic acid by uridine diphosphoglucuronosyltransferases (UGTs) to form glucuronides .

Wissenschaftliche Forschungsanwendungen

Clomiphene Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of selective estrogen receptor modulators (SERMs).

Biology: Researchers use it to investigate the role of estrogen receptors in various biological processes.

Medicine: It is extensively used in fertility treatments to induce ovulation in women with anovulatory cycles.

Industry: this compound is used in the pharmaceutical industry for the production of fertility medications.

Wirkmechanismus

Clomiphene Hydrochloride acts by binding to estrogen receptors in the hypothalamus, thereby blocking the negative feedback of estrogen on gonadotropin release . This leads to an increase in the secretion of gonadotropins, including follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulate the growth and maturation of ovarian follicles . The subsequent surge in LH levels triggers ovulation .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: Another SERM used primarily in the treatment of breast cancer.

Toremifene: Similar to Tamoxifen, used in the treatment of metastatic breast cancer.

Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.

Uniqueness of Clomiphene Hydrochloride: this compound is unique in its primary use for inducing ovulation, whereas other SERMs like Tamoxifen and Toremifene are mainly used in cancer treatment . Additionally, this compound has a distinct mechanism of action that involves the stimulation of gonadotropin release, making it particularly effective in treating infertility .

Eigenschaften

CAS-Nummer |

57049-00-0 |

|---|---|

Molekularformel |

C26H29Cl2NO |

Molekulargewicht |

442.4 g/mol |

IUPAC-Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |

InChI-Schlüssel |

KKBZGZWPJGOGJF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)

![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)